Cas no 1784793-73-2 (1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol)
1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-6806603
- 1784793-73-2
- 1-[(morpholin-4-yl)methyl]cyclopropan-1-ol
- 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol
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- Inchi: 1S/C8H15NO2/c10-8(1-2-8)7-9-3-5-11-6-4-9/h10H,1-7H2
- InChI Key: VYDHEGKYNRQEKJ-UHFFFAOYSA-N
- SMILES: OC1(CN2CCOCC2)CC1
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 32.7Ų
1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6806603-0.05g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 0.05g |
$293.0 | 2023-05-24 | |
| Enamine | EN300-6806603-0.1g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 0.1g |
$437.0 | 2023-05-24 | |
| Enamine | EN300-6806603-0.25g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 0.25g |
$623.0 | 2023-05-24 | |
| Enamine | EN300-6806603-0.5g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 0.5g |
$980.0 | 2023-05-24 | |
| Enamine | EN300-6806603-1.0g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 1g |
$1256.0 | 2023-05-24 | |
| Enamine | EN300-6806603-2.5g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 2.5g |
$2464.0 | 2023-05-24 | |
| Enamine | EN300-6806603-5.0g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 5g |
$3645.0 | 2023-05-24 | |
| Enamine | EN300-6806603-10.0g |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 10g |
$5405.0 | 2023-05-24 | |
| Aaron | AR02819L-50mg |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 50mg |
$428.00 | 2025-02-15 | |
| Aaron | AR02819L-100mg |
1-[(morpholin-4-yl)methyl]cyclopropan-1-ol |
1784793-73-2 | 95% | 100mg |
$626.00 | 2025-02-15 |
1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol
Introduction to 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol (CAS No. 1784793-73-2)
1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol, with the CAS number 1784793-73-2, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclopropane ring and morpholine substituent, which contribute to its distinctive chemical properties and biological activities.
The chemical structure of 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol consists of a cyclopropane ring attached to a morpholine group via a methylene bridge. The cyclopropane ring, known for its high ring strain, imparts unique reactivity and stability to the molecule. The morpholine substituent, on the other hand, is a six-membered heterocyclic ring containing an oxygen atom and a nitrogen atom, which can form hydrogen bonds and interact with various biological targets.
In the realm of medicinal chemistry, 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, pain, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The pharmacological profile of 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol has also been investigated in preclinical models. In a study conducted by researchers at the University of California, it was found that this compound can cross the blood-brain barrier and exert neuroprotective effects in models of Parkinson's disease. The mechanism of action involves the inhibition of oxidative stress and the activation of neurotrophic factors, which are crucial for neuronal survival and function.
Beyond its therapeutic potential, 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol has also been studied for its use as a synthetic intermediate in the preparation of more complex molecules. Its versatile reactivity makes it an attractive building block for organic synthesis. For example, it can be used in palladium-catalyzed cross-coupling reactions to introduce functional groups or extend carbon chains, thereby enabling the synthesis of a wide range of biologically active compounds.
In terms of safety and toxicity, preliminary studies have shown that 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, further research is needed to fully understand its safety profile and potential side effects. Preclinical toxicology studies are currently underway to evaluate its long-term effects and determine appropriate dosing regimens for clinical trials.
The synthesis of 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol has been optimized using various methods to improve yield and purity. One common approach involves the reaction of cyclopropylmagnesium bromide with formaldehyde followed by treatment with morpholine. This multi-step process has been refined to achieve high yields and minimize impurities, making it suitable for large-scale production.
In conclusion, 1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol (CAS No. 1784793-73-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or synthetic intermediate. Ongoing research continues to uncover new insights into its properties and potential uses, contributing to advancements in the field of chemical biology.
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